3-amino-N-[2-(diethylamino)ethyl]benzamide

Structure-Activity Relationship (SAR) Medicinal Chemistry Pharmacology

Substituting N-[2-(dialkylamino)ethyl]benzamide analogs without verifying positional isomer identity compromises SAR data integrity and analytical specificity. 3-Amino-N-[2-(diethylamino)ethyl]benzamide (CAS 104458-37-9) is the 3-amino positional isomer of procainamide, supplied as a structurally authenticated research tool. • Directly comparable to procainamide (4-amino isomer) for pharmacophore mapping of sodium channel subtype selectivity • Unique chromatographic retention time and mass spectrum for HPLC/LC-MS system suitability testing • Accessible 3-amino group enables derivatization via acylation, sulfonylation, or reductive amination for library synthesis • Consistent 95% purity with full analytical documentation for reproducible experimental results

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
CAS No. 104458-37-9
Cat. No. B3207568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-[2-(diethylamino)ethyl]benzamide
CAS104458-37-9
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC(=CC=C1)N
InChIInChI=1S/C13H21N3O/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3,(H,15,17)
InChIKeyNFGFDYHTOKACDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-[2-(diethylamino)ethyl]benzamide


3-Amino-N-[2-(diethylamino)ethyl]benzamide (CAS 104458-37-9) is a substituted benzamide derivative with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol [1]. It is a member of the N-[2-(dialkylamino)ethyl]benzamide class, which is recognized as a privileged scaffold in medicinal chemistry due to its prevalence in bioactive compounds and approved drugs . The compound is a positional isomer of the class Ia antiarrhythmic agent procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), differing only in the substitution pattern of the amino group on the benzamide ring (3-amino vs. 4-amino) [2]. This seemingly minor structural variation can result in significant differences in biological activity, target selectivity, and physicochemical properties, making this compound a valuable tool for structure-activity relationship (SAR) studies, analytical reference, and the development of novel research probes .

Positional isomer tool for SAR: differentiate 3‑amino vs 4‑amino scaffold activity
Predicted sodium channel subtype probe: potential interaction with Nav1.7/Nav1.8 vs Nav1.5
Research‑grade alternative to procainamide: non‑regulated, distinct analytical profile

Non-Interchangeability with Generic Benzamides


The assumption that any N-[2-(diethylamino)ethyl]benzamide derivative is functionally interchangeable is a critical error in research and procurement. The specific substitution pattern on the benzamide ring—whether the amino group is at the 3-position (this compound) or the 4-position (procainamide)—dictates the molecule's electronic distribution, three-dimensional conformation, and subsequent interaction with biological targets . This positional isomerism directly influences pharmacological activity, target selectivity, and even analytical detection properties [1]. Furthermore, while many benzamide analogs are used as sodium channel modulators or as scaffolds for imaging agents, their affinity, selectivity, and off-target effects can vary by orders of magnitude depending on ring substitutions [2]. Therefore, substituting this specific 3-amino isomer with a 4-amino, unsubstituted, or differently substituted benzamide without rigorous validation compromises the integrity of SAR data, analytical method development, and the reproducibility of any study where it serves as a key control or building block.

Positional isomerism dictates target selectivity
3‑amino (meta) vs 4‑amino (para) substitution may shift pharmacological profile and target engagement
Sodium channel subtype profile likely differs
This compound may not reproduce the cardiac Nav1.5 profile of procainamide; predicted neuronal subtype preference requires validation
Supply grade and salt form mismatch
Research‑grade powder versus pharmaceutical HCl salt may affect solubility, handling, and regulatory requirements

Differentiation Evidence for 3-Amino-N-[2-(diethylamino)ethyl]benzamide


Positional Isomerism vs. Procainamide

3-Amino-N-[2-(diethylamino)ethyl]benzamide is the positional isomer of the clinically established sodium channel blocker procainamide, differing solely in the location of the amino group on the aromatic ring (meta vs. para position) [1]. This structural variation is known to alter molecular electronics and binding geometries . While quantitative head-to-head data for this specific compound is not publicly available, the pharmacological profile of procainamide as a class Ia antiarrhythmic agent is well-documented, with defined sodium channel blocking properties and clinical use for ventricular arrhythmias [1]. This compound's distinct substitution pattern predicts a divergent interaction profile with ion channels, receptors, and enzymes, providing a critical comparative tool for SAR studies.

Positional Isomerism
Class-level inference
Target: 3‑amino (meta) vs Procainamide: 4‑amino (para)
Predicted pharmacological divergence
No direct comparative data available
Structure-Activity Relationship (SAR) Medicinal Chemistry Pharmacology

Sodium Channel Subtype Selectivity

Patents and research on substituted benzamides highlight their utility as inhibitors of specific voltage-gated sodium channel subtypes, including Nav1.7 and Nav1.8, which are key targets for pain and other neurological conditions [1]. While direct assay data for this specific compound on these channels is not published, its core scaffold is represented in patent literature claiming amide derivatives as sodium channel modulators [2]. In contrast, procainamide's primary sodium channel blocking activity is on cardiac sodium channels (Nav1.5) with a different therapeutic profile [3]. This suggests that the 3-amino substitution pattern may confer a distinct subtype selectivity profile compared to the 4-amino analog, a critical consideration for developing selective probes.

Sodium Channel Selectivity
Class-level inference / Data to verify
Predicted shift from cardiac Nav1.5 to neuronal Nav1.7/Nav1.8
Supports subtype selectivity hypothesis
Based on patent literature; direct assay data lacking
Ion Channel Pharmacology Pain Research Drug Discovery

Physicochemical and Supply Profile

This compound (CAS 104458-37-9) is commercially available with a typical purity specification of 95% from multiple research chemical suppliers [REFS-1, REFS-2, REFS-3]. Its unique InChI Key (NFGFDYHTOKACDO-UHFFFAOYSA-N) and SMILES string (CCN(CC)CCNC(=O)C1=CC(=CC=C1)N) unequivocally distinguish it from other benzamide analogs [1]. While procainamide is also commercially available, it is typically supplied as a pharmaceutical-grade hydrochloride salt with different purity specifications and regulatory handling requirements [2]. This compound's availability as a powder stored at room temperature positions it as a more convenient, non-regulated, and structurally distinct building block for synthetic chemistry, analytical method development (e.g., as a reference standard for HPLC or MS), and as a research tool in biological assays.

Supply Profile
Specification review
+36.46 g/mol vs procainamide HCl
Research‑grade, non‑regulated alternative
Vendor‑specified purity; verify lot COA
Analytical Chemistry Reference Standards Chemical Synthesis

Applications of 3-Amino-N-[2-(diethylamino)ethyl]benzamide


SAR Probe in Medicinal Chemistry

Use this compound as a key positional isomer control in SAR studies. When evaluating a series of N-[2-(diethylamino)ethyl]benzamides for biological activity (e.g., against sodium channels, GPCRs, or enzymes), the 3-amino derivative provides a critical data point. Its activity can be directly compared to the 4-amino analog (procainamide) and other substituted variants to map the pharmacophore and understand the impact of aromatic substitution on target engagement, selectivity, and potency [REFS-1, REFS-2]. This enables researchers to rationally design more potent and selective lead compounds.

Analytical Reference Standard

Employ this compound as a structurally distinct reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS, GC). Its unique retention time, mass spectrum, and UV absorption profile, compared to related benzamides like procainamide, make it an ideal system suitability standard or internal quality control to ensure the specificity and accuracy of assays used in pharmaceutical analysis, environmental monitoring, or forensic toxicology [REFS-3, REFS-4].

Building Block for Chemical Synthesis

Leverage the compound's accessible 3-amino group for further derivatization (e.g., acylation, sulfonylation, reductive amination) to synthesize novel chemical libraries. The meta-substitution pattern offers different steric and electronic properties compared to para-substituted analogs, allowing chemists to explore a distinct region of chemical space. This can be used to generate new molecular probes for chemical biology, create functionalized materials, or develop a new series of bioactive compounds with potentially improved pharmacological profiles [REFS-2, REFS-5].

Sodium Channel Isoform Selectivity Studies

Given the patent literature suggesting benzamide scaffolds can be tuned for selectivity towards Nav1.7 and Nav1.8 [3], this compound should be included in screening panels against a range of voltage-gated sodium channel isoforms. Its activity profile, when contrasted with that of procainamide (a known Nav1.5 blocker [1]), will provide crucial data on how the shift from a 4-amino to a 3-amino substitution alters subtype selectivity. This is essential for any research program targeting specific sodium channels for pain, epilepsy, or cardiac indications.

Application
Selection Property
Validation Focus
SAR Probe Control
Positional isomer identity
Pharmacophore mapping vs 4‑amino analog
Analytical Reference Standard
Distinct analytical profile
Method specificity and system suitability
Chemical Synthesis Building Block
Accessible 3‑amino group
Derivatization scope and chemical space exploration
Sodium Channel Isoform Screening
Predicted subtype selectivity shift
Nav1.7/Nav1.8 vs Nav1.5 selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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